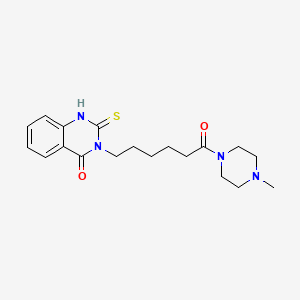

3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

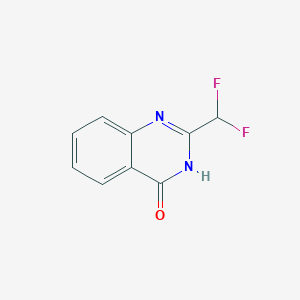

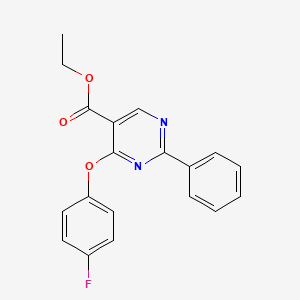

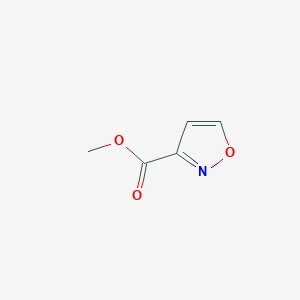

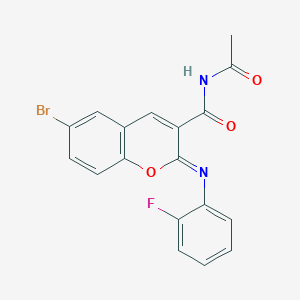

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes the study of properties like melting point, boiling point, solubility, optical activity, and reactivity .Aplicaciones Científicas De Investigación

Anticonvulsant and Antimicrobial Activities

A study synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds structurally similar to the specified chemical, and evaluated their antimicrobial and anticonvulsant activities. Some derivatives showed broad-spectrum activity against various bacteria and fungi, and two compounds demonstrated potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Anticancer Activity

Research on 1-(4-methylpiperazin-1-yl)isoquinolines, which are structurally related, showed that different heteroaromatic substituents at the C-3 position significantly affected their anticancer activity. Some derivatives demonstrated high levels of anticancer activity and are considered promising for anticancer drug development (Konovalenko et al., 2022).

Antibacterial Properties

A study on the synthesis of temafloxacin, a potent antibacterial agent, involved derivatives structurally related to the chemical . The synthesis method included a key step involving a compound with a 3-methylpiperazin-1-yl group, indicating potential antibacterial properties (Chu et al., 1992).

Catechol Oxidase Models

In a study aiming to model the active site of type 3 copper proteins, unsymmetrical dicopper(II) complexes with a 4-methylpiperazin-1-ylmethyl group were synthesized. The study provides insights into the influence of a thioether group close to the metal site, which is relevant for understanding the activity of similar compounds (Merkel et al., 2005).

Synthesis and Evaluation of Derivatives

A compound, 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, was synthesized and evaluated for antibacterial activity. This study highlights the potential of thioxoquinazolinone derivatives, similar to the chemical , in developing new antibacterial agents (Osarumwense, 2022).

Antifungal and Antituberculosis Agents

In the search for new antifungal and antituberculosis agents, thiazolidinones with a 4-methylpiperazin-1-yl group were synthesized. Several compounds exhibited potent activity against Mycobacterium tuberculosis and Candida albicans, suggesting their potential as therapeutic agents in these domains (El Bialy, Nagy, & Abdel-Rahman, 2011).

DNA Gyrase Inhibitors

An in silico study identified novel fluoroquinolones as effective inhibitors of DNA gyrase in Staphylococcus aureus. The study highlighted compounds with a 4-methylpiperazin-1-yl group, relevant to the chemical , demonstrating their potential as DNA gyrase inhibitors (Sabbagh & Murad, 2015).

Mecanismo De Acción

Target of Action

The primary targets of this compound are yet to be definitively identified. For instance, some pyrimidine derivatives have shown neuroprotective and anti-inflammatory properties

Mode of Action

The exact mode of action of this compound is currently unknown. For example, some triazole-pyrimidine hybrids have shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Compounds with similar structures have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway

Result of Action

Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2S/c1-21-11-13-22(14-12-21)17(24)9-3-2-6-10-23-18(25)15-7-4-5-8-16(15)20-19(23)26/h4-5,7-8H,2-3,6,9-14H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFJUKZJGULYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3007310.png)

![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3007318.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3007322.png)

![[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine](/img/structure/B3007325.png)

![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)